![molecular formula C8H10N4 B11921133 2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine CAS No. 933718-55-9](/img/structure/B11921133.png)

2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

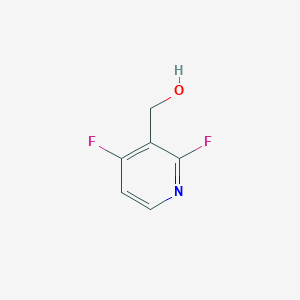

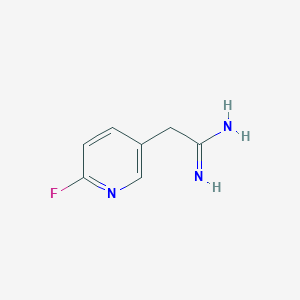

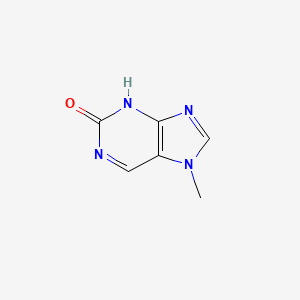

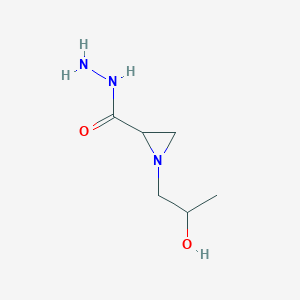

2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamin ist eine heterocyclische Verbindung, die einen Imidazolring aufweist, der mit einem Pyridinring verschmolzen ist.

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamin beinhaltet typischerweise die Kondensation von 2-Aminopyridin mit Glyoxal oder anderen Aldehyden unter sauren Bedingungen, gefolgt von der Cyclisierung zur Bildung des Imidazo[4,5-c]pyridin-Kerns. Die Ethanamin-Seitenkette kann durch reduktive Aminierung oder andere geeignete Methoden eingeführt werden .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die Großproduktion optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Durchflussreaktoren, Hochdurchsatz-Screening für optimale Reaktionsbedingungen und die Verwendung von Katalysatoren zur Verbesserung von Ausbeute und Selektivität .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine typically involves the condensation of 2-aminopyridine with glyoxal or other aldehydes under acidic conditions, followed by cyclization to form the imidazo[4,5-c]pyridine core. The ethanamine side chain can be introduced through reductive amination or other suitable methods .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Analyse Chemischer Reaktionen

Reaktionstypen

2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Kann oxidiert werden, um Imidazo[4,5-c]pyridin-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können den Imidazolring oder die Ethanamin-Seitenkette modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und organometallische Verbindungen werden eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Imidazo[4,5-c]pyridin-Derivate, die für bestimmte Anwendungen weiter funktionalisiert werden können .

Wissenschaftliche Forschungsanwendungen

2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Wird auf sein Potenzial als bioaktives Molekül mit antimikrobiellen, antiviralen und anticancerogenen Eigenschaften untersucht.

Medizin: Wird als Gerüst für die Medikamentenentwicklung erforscht, insbesondere für die Behandlung von Erkrankungen des zentralen Nervensystems und entzündlichen Erkrankungen.

Industrie: Wird bei der Entwicklung von Materialien mit spezifischen elektronischen oder optischen Eigenschaften eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von 2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamin beinhaltet seine Interaktion mit verschiedenen molekularen Zielen, einschließlich Enzymen und Rezeptoren. Es kann die Aktivität dieser Ziele durch Bindungsinteraktionen modulieren, was zu Veränderungen in zellulären Signalwegen führt. Beispielsweise kann es als Inhibitor spezifischer Enzyme wirken, die an Krankheitssignalwegen beteiligt sind, wodurch therapeutische Wirkungen erzielt werden .

Wirkmechanismus

The mechanism of action of 2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine involves its interaction with various molecular targets, including enzymes and receptors. It can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

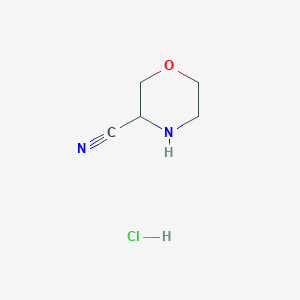

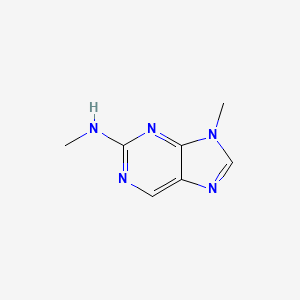

- 2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethanamin

- 2-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethylamin

- (3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol

Einzigartigkeit

2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamin ist aufgrund seines spezifischen Imidazo[4,5-c]pyridin-Kerns einzigartig, der im Vergleich zu anderen Imidazo[4,5-b]pyridin-Derivaten unterschiedliche elektronische und sterische Eigenschaften aufweist. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die Entwicklung neuer Medikamente und Materialien mit spezifischen gewünschten Eigenschaften .

Eigenschaften

CAS-Nummer |

933718-55-9 |

|---|---|

Molekularformel |

C8H10N4 |

Molekulargewicht |

162.19 g/mol |

IUPAC-Name |

2-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine |

InChI |

InChI=1S/C8H10N4/c9-3-1-8-11-6-2-4-10-5-7(6)12-8/h2,4-5H,1,3,9H2,(H,11,12) |

InChI-Schlüssel |

OPLLJOLYQMXNSY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=CC2=C1N=C(N2)CCN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

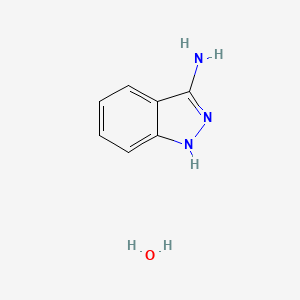

![(NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11921052.png)

![3-Aminopyrazolo[1,5-a]pyridin-4-ol](/img/structure/B11921095.png)

![(4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11921103.png)